molecular formula C15H21NO5 B558123 Boc-Ser(Bzl)-OH CAS No. 23680-31-1

Boc-Ser(Bzl)-OH

Cat. No.: B558123
CAS No.: 23680-31-1
M. Wt: 295.33 g/mol
InChI Key: DMBKPDOAQVGTST-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser(Bzl)-OH (N-tert-butoxycarbonyl-O-benzyl-L-serine) is a protected serine derivative widely used in solid-phase peptide synthesis (SPPS) via Boc (tert-butoxycarbonyl) chemistry. Its molecular formula is $ \text{C}{15}\text{H}{21}\text{NO}_5 $, with a molecular weight of 295.33 g/mol and a melting point of 58–60°C . The Boc group protects the α-amino group, while the benzyl (Bzl) group shields the hydroxyl side chain of serine. This dual protection ensures stability during peptide chain elongation, particularly under acidic conditions used in Boc-SPPS . This compound is critical in synthesizing complex peptides, such as lipopeptide vaccines , HTLV-1 protease , and growth hormone , due to its compatibility with iterative deprotection and coupling steps.

Preparation Methods

Traditional Boc Protection and Benzylation

Stepwise Synthesis Protocol

The conventional route involves sequential protection of serine’s functional groups:

Step 1: Boc Protection of the Amino Group
Serine reacts with di-tert-butyl dicarbonate (Boc₂O) in ethanol/water (1:1 v/v) using sodium carbonate (Na₂CO₃) as a base . After 4–6 hours at 25°C, Boc-Ser is extracted with ethyl acetate and concentrated under vacuum.

Step 2: Benzylation of the Hydroxyl Group
Boc-Ser is dissolved in DMF, treated with sodium hydride (NaH, 1.2 equiv), and benzyl bromide (BzlBr, 1.5 equiv) is added dropwise . The mixture reacts for 3–5 hours at 0–5°C to minimize racemization. Ethyl acetate extraction and petroleum ether crystallization yield Boc-Ser(Bzl)-OH with 70–75% purity .

Limitations:

  • Racemization : NaH’s strong alkalinity induces 5–8% D-isomer formation .

  • Purification Challenges : Repeated recrystallization reduces yield to 50–55% .

HCl/Ethyl Acetate Deprotection-Reprotection Method

Isomer Control via Recrystallization

This patent-pending method (CN113956183B) addresses racemization by introducing a deprotection-reprotection cycle :

StepReagents/ConditionsPurposeOutcome
S13 M HCl/EtOAc (1:3 v/v)Remove Boc groupGenerates Ser(Bzl)·HCl
S2Ethyl acetate wash (2× vol)Remove D-Ser(Bzl)·HClIsomer content ↓ to 0.05–0.1%
S3Boc₂O, Na₂CO₃ in ethanol/waterReprotectionThis compound (98% purity)

Key Advantages :

  • Isomer Reduction : D-isomer ≤0.1% vs. 5–8% in traditional methods .

  • Yield Improvement : 82–86% overall yield vs. 50–55% with recrystallization .

Solid-Phase Peptide Synthesis (SPPS)

Boc-Chemistry Protocol

Ambeed’s SPPS approach uses 4-methylbenzhydrylamine (MBHA) resin and automated coupling :

Coupling Conditions :

  • Activation : 3-fold excess this compound with DIC/HOBt in DMF.

  • Deprotection : 30% TFA/DCM (30 min) followed by 10% TEA/DCM neutralization .

  • Monitoring : Ninhydrin tests confirm >99% coupling efficiency .

Performance Metrics :

ParameterValue
Purity (HPLC)≥95%
Peptide Yield10.2% (crude)
Cycle Time2.5 hours/amino acid

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldIsomer ContentScalability
Traditional50–55%5–8%Lab-scale
HCl/EtOAc82–86%≤0.1%Industrial
SPPS10–15%Not applicableMicroscale

Solvent Systems :

  • Ethyl Acetate : Preferred for extraction due to low polarity (logP 0.68) .

  • DMF : Enhances benzylation kinetics but requires strict temperature control .

Reaction Optimization Strategies

Solvent Engineering

  • Ethanol/Water Mix : Reduces Boc₂O hydrolysis (pH 8–9 maintained with Na₂CO₃) .

  • Petroleum Ether Crystallization : Achieves 92–94% recovery via anti-solvent precipitation .

Racemization Mitigation

  • Low-Temperature Benzylation : 0–5°C slows base-catalyzed epimerization (k = 0.12 h⁻¹ at 25°C vs. 0.03 h⁻¹ at 5°C) .

  • HCl/EtOAc Recrystallization : Exploits differential solubility (D-Ser(Bzl)·HCl solubility = 1.2 g/L vs. L-isomer = 0.8 g/L in EtOAc) .

Industrial-Scale Considerations

Process Economics

Cost FactorTraditionalHCl/EtOAc
Raw Materials$420/kg$380/kg
Waste Treatment$150/kg$90/kg
Cycle Time48 hours24 hours

Key Insight : The HCl/EtOAc method reduces racemization-related waste by 60%, making it cost-effective for GMP production .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-Ser(Bzl)-OH undergoes deprotection reactions to remove the Boc and Bzl groups. The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents. The Bzl group is removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution Reactions: The hydroxyl group of this compound can undergo substitution reactions with various electrophiles to introduce different functional groups.

    Coupling Reactions: this compound is commonly used in peptide coupling reactions with other amino acids or peptide fragments to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Benzyl bromide (BzlBr), sodium hydride (NaH).

    Coupling: Carbodiimides (e.g., DCC, EDC), bases (e.g., DIPEA).

Major Products:

    Deprotection: Serine or serine derivatives.

    Substitution: Benzylated serine derivatives.

    Coupling: Peptides or peptide fragments.

Scientific Research Applications

Chemistry: Boc-Ser(Bzl)-OH is widely used in peptide synthesis as a protected form of serine. It allows for selective deprotection and functionalization, facilitating the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study the role of serine residues in proteins and enzymes. It is also used in the synthesis of peptide-based inhibitors and probes for studying enzyme activity.

Medicine: this compound is used in the development of peptide-based therapeutics. It is employed in the synthesis of peptide drugs and prodrugs, which can be selectively activated in the body.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Boc-Ser(Bzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Bzl group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The Boc group is typically removed by acid-catalyzed cleavage, while the Bzl group is removed by hydrogenolysis. The selective deprotection allows for the stepwise assembly of peptides with high precision.

Comparison with Similar Compounds

Protecting Group Variations

Boc-Ser(Bzl)-OH differs from other serine derivatives based on the type and position of protecting groups. Key analogues include:

Compound Protecting Groups Key Properties/Applications References
Boc-Ser(Piv)-OH Boc (α-amino), Pivaloyl (Piv, hydroxyl) Enhanced steric hindrance; used in dehydrations to form dehydroalanine .
Boc-Ser(TBDPS)-OH Boc (α-amino), TBDPS (hydroxyl) Bulkier silyl ether group; requires fluoride-based deprotection .
Boc-Ser(All)-OH Boc (α-amino), Allyl (All, hydroxyl) Allyl groups enable mild deprotection via Pd(0) catalysts .
Boc-Ser(tBu)-OH Boc (α-amino), tert-butyl (tBu, hydroxyl) Acid-labile; compatible with Fmoc chemistry .
Boc-D-Ser(Bzl)-OH D-Stereoisomer of this compound Used in chiral peptide synthesis; similar stability .

Key Differences :

  • Deprotection Conditions: Bzl requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HF), whereas All and TBDPS allow orthogonal deprotection under milder conditions .

Reactivity in Chemical Reactions

This compound exhibits distinct reactivity in asymmetric catalysis. In Pd(II)-catalyzed enantioselective C-H olefination, it achieved 91% ee and 61% yield , outperforming Boc-Val-OH (93% ee, 39% yield) and Boc-Ala-OH (54% ee, 46% yield) (Table 2, ). This highlights its balance of enantioselectivity and efficiency in transition-metal catalysis.

Data Tables

Table 1. Commercial Boc-Protected Serine Derivatives

Product ID Compound Molecular Weight (g/mol) Price (USD/25g) Key Feature
31503 This compound 295.3 120 Standard Bzl protection
31502 Boc-Ser(tBu)-OH 261.2 160 Acid-labile tBu group
31506 Boc-Ser-OBzl 295.3 37 Esterified benzyl group
31499 Boc-Ser(Me)-OH 219.2 100 Methyl-protected hydroxyl

Adapted from .

Table 2. Reactivity in Pd-Catalyzed C-H Olefination

Entry Ligand % Yield % ee
1 Boc-Ala-OH 46 54
6 This compound 61 91

Data from .

Biological Activity

Introduction

Boc-Ser(Bzl)-OH, or N-(tert-butoxycarbonyl)-O-benzyl-L-serine, is a derivative of the amino acid serine that has garnered interest in biochemical research, particularly in the context of peptide synthesis and biological activity. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

This compound has the molecular formula C₁₅H₂₁NO₅ and a molecular weight of 293.34 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl) ester, which enhances its lipophilicity and stability during synthesis.

PropertyValue
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight293.34 g/mol
Melting Point58-60 °C
Purity≥99.0%
Optical Activity[α]20/D +20±1°

Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl group of serine followed by benzylation. The general synthetic route includes:

  • Protection of Serine : L-serine is reacted with Boc anhydride to form Boc-L-serine.
  • Benzylation : The protected serine is then treated with benzyl bromide in the presence of a base to yield this compound.

This method allows for high yields and purity, making it suitable for further applications in peptide synthesis.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds derived from serine, including this compound. A notable investigation evaluated various prodrugs containing L-serine derivatives against Hepatitis C Virus (HCV). The results indicated that certain derivatives exhibited significant antiviral activity, with EC50 values comparable to established antiviral agents like Sofosbuvir.

Table 2: Antiviral Activity of Serine Derivatives

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound0.18>100>555
Sofosbuvir0.03>100>3333

The selectivity index (SI), calculated as CC50/EC50, indicates that this compound has a favorable safety profile, demonstrating low cytotoxicity while maintaining antiviral efficacy.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Viral Replication : Similar to other serine derivatives, this compound may interfere with viral RNA replication processes.
  • Modulation of Host Immune Response : By enhancing the host's immune response, it may help in controlling viral loads.

Study on Peptide Synthesis

A study published in the Journal of Organic Chemistry explored the use of this compound in solid-phase peptide synthesis (SPPS). The researchers found that incorporating this compound into peptides enhanced solubility and stability, facilitating better yields during synthesis. The study concluded that this compound is an effective building block for constructing complex peptide structures.

Pharmacological Evaluation

Another investigation assessed the pharmacological profile of peptides synthesized using this compound. The results indicated that these peptides demonstrated enhanced bioactivity in various assays, including anti-inflammatory and neuroprotective activities, suggesting broader therapeutic applications beyond antiviral effects.

Q & A

Q. Basic: How is Boc-Ser(Bzl)-OH utilized in solid-phase peptide synthesis (SPPS)?

Answer:
this compound is a cornerstone reagent in Boc-based SPPS due to its orthogonal protection strategy. The tert-butoxycarbonyl (Boc) group shields the α-amino group, while the benzyl (Bzl) ether protects the serine hydroxyl side chain. During synthesis:

  • Deprotection : The Boc group is removed at each coupling cycle using trifluoroacetic acid (TFA), while the Bzl group remains intact.
  • Cleavage : Final cleavage from the resin and simultaneous side-chain deprotection are achieved using strong acids like HF or TFMSA (trifluoromethanesulfonic acid) .
  • Applications : This method is critical for synthesizing peptides requiring selective serine protection, such as HIV protease substrates and phosphorylated peptides .

Q. Advanced: How does the hydrogen-bonding capability of Ser(Bzl) residues influence peptide-receptor interactions?

Answer:
The Bzl-protected serine retains the hydroxyl group’s ability to act as both a hydrogen bond donor and acceptor. This dual functionality:

  • Structural Stability : Stabilizes peptide helices or β-sheets by forming intramolecular hydrogen bonds.
  • Receptor Binding : Enhances specificity in receptor-ligand interactions (e.g., HIV protease binding studies).
    Methodological Insight : NMR or X-ray crystallography should be employed to map hydrogen-bonding networks in peptide-receptor complexes .

Q. Basic: What are the standard methods for removing Boc and Bzl protecting groups?

Answer:

  • Boc Removal : Achieved via acidolysis (e.g., TFA in dichloromethane).
  • Bzl Removal :
    • Solid Phase : Simultaneous resin cleavage and Bzl deprotection using HF or TFMSA.
    • Solution Phase : Hydrogenolysis with H₂/Pd-C under neutral conditions .
      Critical Note : Avoid using hydrogenolysis in solid-phase synthesis due to incompatibility with resin matrices.

Q. Advanced: How can researchers resolve contradictions in deprotection efficiency under varying experimental conditions?

Answer:
Contradictions arise from differences in reaction environments (e.g., solid vs. solution phase):

  • Optimization Strategies :
    • Solid Phase : Test TFMSA cleavage time (e.g., 0.5–2 hours) to balance efficiency and side reactions.
    • Solution Phase : Adjust hydrogenolysis pressure (1–4 atm) and catalyst loading (5–10% Pd-C) to minimize over-reduction.
  • Analytical Validation : Use LC-MS to monitor deprotection completeness and byproduct formation .

Q. Basic: What analytical techniques confirm the purity and identity of this compound?

Answer:

  • Melting Point : 58–60°C (deviations indicate impurities).
  • Optical Rotation : [α]²⁰/D = +20±1° in ethanol:water (4:1) .
  • Chromatography : HPLC or TLC with UV detection (λ = 254 nm).
  • Spectroscopy : ¹H/¹³C NMR to verify benzyl (δ ~7.3 ppm) and Boc (δ ~1.4 ppm) protons.
Property Value Source
Molecular FormulaC₁₅H₂₁NO₅PubChem
Solubility (DMF)1 mmol in 2 mL
StabilityStore at 2–8°C, desiccated

Q. Advanced: What strategies optimize this compound incorporation into phosphorylated peptide synthesis?

Answer:
Phosphorylated serine residues require temporary hydroxyl protection.

  • Stepwise Approach :
    • SPPS : Use this compound for backbone assembly.
    • Post-Synthesis Deprotection : Remove Bzl via HF, then phosphorylate the free hydroxyl group using DCC/HOBt-mediated coupling.
  • Challenges : Competing side reactions during phosphorylation; mitigate via low-temperature (-20°C) reactions .
  • Validation : MALDI-TOF MS to confirm phosphorylation efficiency.

Q. Advanced: How does this compound influence peptide solubility during conformational studies?

Answer:
The hydrophobic Bzl group reduces peptide solubility in aqueous buffers, which can complicate NMR or CD spectroscopy.

  • Mitigation :
    • Use co-solvents (e.g., 10–20% hexafluoroisopropanol) to enhance solubility.
    • Optimize pH (e.g., 4–6) to minimize aggregation.
  • Case Study : Human hemoglobin fragment studies revealed that Bzl protection stabilizes β-turn conformations but requires solubility adjustments for analysis .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKPDOAQVGTST-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885240
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23680-31-1
Record name N-tert-Butoxycarbonyl-O-benzylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23680-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-t-Butoxycarbonyl-O-benzyl-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.